Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
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Overview
Description
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is a chemical compound with the molecular formula C19H18O4. It is a derivative of dibenzo[b,e]oxepin, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves the esterification of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to yield the parent acid and isopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid.
Reduction: Formation of 2-(11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate.
Substitution: Formation of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid and isopropanol.
Scientific Research Applications
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory responses and pain perception.
Comparison with Similar Compounds
Similar Compounds
2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: The parent acid of the ester.
Olopatadine: A related compound with similar structural features and used as an antihistamine.
Isoxepac: Another related compound with anti-inflammatory properties
Uniqueness
Isopropyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to its parent acid. This can affect its absorption, distribution, metabolism, and excretion in biological systems, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
propan-2-yl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate |
InChI |
InChI=1S/C19H18O4/c1-12(2)23-18(20)10-13-7-8-17-16(9-13)19(21)15-6-4-3-5-14(15)11-22-17/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
FSEZHVHHAAENBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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